Cas no 13097-10-4 (3-Anilino-2-thioxo-1,3-thiazolidin-4-one)
3-Anilino-2-thioxo-1,3-thiazolidin-4-one Chemical and Physical Properties
Names and Identifiers
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- 4-Thiazolidinone,3-(phenylamino)-2-thioxo-
- 3-anilino-2-sulfanylidene-1,3-thiazolidin-4-one
- 3-Anilino-2-thioxo-1,3-thiazolidin-4-one
- Thiazolidin-4-one, 3-phenylamino-2-thioxo-
- 3-Anilinorhodanine
- 3-Phenylamino-2-thioxo-thiazolidin-4-one
- 3-(phenylamino)-2-thioxo-4-thiazolidinone
- 3-(phenylamino)-2-thioxo-thiazolidin-4-one
- 3-(phenylamino)-2-sulfanylidene-1,3-thiazolidin-4-one
- 4-thiazolidinone, 3-(phenylamino)-2-thioxo-
- AKOS000313278
- NSC91507
- 3-ANILINO-2-THIOXO-1,3-THIAZOLAN-4-ONE
- NSC-91507
- SMR001560991
- DTXSID50293687
- HMS1677L13
- HMS3079I23
- LS-04018
- BRD-K17153023-001-05-5
- SR-01000408135
- SCHEMBL1836733
- CHEMBL1881892
- MLS002695078
- SNRGCDPTDOAQEQ-UHFFFAOYSA-N
- Phenylaminorhodanin
- MFCD00022547
- CS-0270165
- EN300-230554
- AG-690/36279058
- Oprea1_215324
- 13097-10-4
- NSC 91507
- SR-01000408135-1
- 3-Anilino-2-thioxo-1,3-thiazolidin-4-one #
- 3-(Phenylamino)-2-thioxothiazolidin-4-one
- Oprea1_329563
-
- MDL: MFCD00022547
- Inchi: 1S/C9H8N2OS2/c12-8-6-14-9(13)11(8)10-7-4-2-1-3-5-7/h1-5,10H,6H2
- InChI Key: SNRGCDPTDOAQEQ-UHFFFAOYSA-N
- SMILES: S1C(N(C(C1)=O)NC1C=CC=CC=1)=S
Computed Properties
- Exact Mass: 224.00794
- Monoisotopic Mass: 224.008
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 251
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 89.7Ų
Experimental Properties
- Density: 1.48
- Boiling Point: 340.7°Cat760mmHg
- Flash Point: 159.9°C
- Refractive Index: 1.744
- PSA: 32.34
- LogP: 1.88470
3-Anilino-2-thioxo-1,3-thiazolidin-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A291835-250mg |
3-Anilino-2-thioxo-1,3-thiazolidin-4-one |
13097-10-4 | 250mg |
$ 185.00 | 2022-06-08 | ||
| TRC | A291835-500mg |
3-Anilino-2-thioxo-1,3-thiazolidin-4-one |
13097-10-4 | 500mg |
$ 300.00 | 2022-06-08 | ||
| TRC | A291835-1000mg |
3-Anilino-2-thioxo-1,3-thiazolidin-4-one |
13097-10-4 | 1g |
$ 480.00 | 2022-06-08 | ||
| Ambeed | A228901-5g |
3-(Phenylamino)-2-thioxothiazolidin-4-one |
13097-10-4 | 95+% | 5g |
$994.0 | 2024-04-24 | |
| Chemenu | CM493426-1g |
3-(Phenylamino)-2-thioxothiazolidin-4-one |
13097-10-4 | 95% | 1g |
$176 | 2023-03-04 | |
| Chemenu | CM493426-5g |
3-(Phenylamino)-2-thioxothiazolidin-4-one |
13097-10-4 | 95% | 5g |
$1193 | 2024-08-02 | |
| abcr | AB408205-250 mg |
3-Anilino-2-thioxo-1,3-thiazolidin-4-one |
13097-10-4 | 250MG |
€176.40 | 2022-03-24 | ||
| abcr | AB408205-500 mg |
3-Anilino-2-thioxo-1,3-thiazolidin-4-one |
13097-10-4 | 500MG |
€209.50 | 2022-03-24 | ||
| abcr | AB408205-1 g |
3-Anilino-2-thioxo-1,3-thiazolidin-4-one; . |
13097-10-4 | 1g |
€239.00 | 2023-04-25 | ||
| abcr | AB408205-5 g |
3-Anilino-2-thioxo-1,3-thiazolidin-4-one; . |
13097-10-4 | 5g |
€656.50 | 2023-04-25 |
3-Anilino-2-thioxo-1,3-thiazolidin-4-one Suppliers
3-Anilino-2-thioxo-1,3-thiazolidin-4-one Related Literature
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Klodian Xhanari,Matja? Fin?gar RSC Adv. 2016 6 62833
Additional information on 3-Anilino-2-thioxo-1,3-thiazolidin-4-one
Exploring the Versatile Applications and Properties of 3-Anilino-2-thioxo-1,3-thiazolidin-4-one (CAS No. 13097-10-4)
3-Anilino-2-thioxo-1,3-thiazolidin-4-one (CAS No. 13097-10-4) is a fascinating heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry, material science, and agrochemical research. This compound, characterized by its unique thiazolidinone core and anilino substituent, exhibits a range of biological and chemical properties that make it a valuable building block for various applications. In this comprehensive overview, we delve into the molecular structure, synthesis, and diverse uses of this compound, while also addressing some of the most frequently searched questions by researchers and industry professionals.
The molecular structure of 3-Anilino-2-thioxo-1,3-thiazolidin-4-one features a five-membered thiazolidinone ring with a sulfur atom and a nitrogen atom, which contributes to its remarkable stability and reactivity. The presence of the thioxo group at the 2-position and the anilino moiety at the 3-position further enhances its potential for forming hydrogen bonds and participating in various chemical reactions. Researchers often explore its role as a precursor in the synthesis of more complex molecules, particularly in the development of pharmaceutical intermediates and bioactive compounds.
One of the most searched topics related to 3-Anilino-2-thioxo-1,3-thiazolidin-4-one is its application in drug discovery. The compound's scaffold is known to exhibit antimicrobial, anti-inflammatory, and antioxidant properties, making it a promising candidate for the development of new therapeutic agents. Recent studies have highlighted its potential in targeting enzymes such as cyclooxygenase-2 (COX-2) and tyrosine kinases, which are critical in inflammatory and cancerous processes. These findings align with the growing interest in small molecule inhibitors and targeted therapies in the pharmaceutical industry.
Beyond pharmaceuticals, 3-Anilino-2-thioxo-1,3-thiazolidin-4-one has found applications in material science. Its ability to act as a ligand in coordination chemistry has been exploited in the design of metal-organic frameworks (MOFs) and catalysts. The compound's sulfur-containing functional groups also make it suitable for modifying surfaces and creating functional materials with enhanced electronic or optical properties. This versatility has sparked interest among researchers working on advanced materials and nanotechnology.
Another area of interest is the compound's role in agrochemical research. The thiazolidinone moiety is a common feature in many herbicides and pesticides, and 3-Anilino-2-thioxo-1,3-thiazolidin-4-one has been investigated for its potential to improve crop protection strategies. Its mode of action often involves disrupting essential metabolic pathways in pests, offering a targeted approach to pest management. This aligns with the increasing demand for sustainable agriculture solutions and eco-friendly alternatives to traditional agrochemicals.
The synthesis of 3-Anilino-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of phenyl isothiocyanate with 2-mercaptoacetic acid, followed by cyclization under specific conditions. Researchers often optimize reaction parameters such as temperature, solvent, and catalyst to achieve high yields and purity. Recent advancements in green chemistry have also explored eco-friendly synthesis routes, reducing the environmental impact of its production. These developments are particularly relevant given the growing emphasis on sustainable chemical processes in the industry.
In conclusion, 3-Anilino-2-thioxo-1,3-thiazolidin-4-one (CAS No. 13097-10-4) is a multifaceted compound with wide-ranging applications in pharmaceuticals, material science, and agrochemicals. Its unique structural features and reactivity make it a valuable tool for researchers and industry professionals alike. As the scientific community continues to explore its potential, this compound is likely to remain a topic of interest in various cutting-edge research areas. Whether you're investigating its biological activity, material properties, or synthetic routes, this compound offers a wealth of opportunities for innovation and discovery.
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